
2-Methyloxolane-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloxolane-2-carboximidamide hydrochloride is a chemical compound with the CAS Number: 2138145-68-1 . It has a molecular weight of 164.63 and its IUPAC name is 2-methyltetrahydrofuran-2-carboximidamide hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 2-Methyloxolane-2-carboximidamide hydrochloride is 1S/C6H12N2O.ClH/c1-6(5(7)8)3-2-4-9-6;/h2-4H2,1H3,(H3,7,8);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methyloxolane-2-carboximidamide hydrochloride is a powder . It has a melting point of 159-160 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Sustainable Solvent Applications
2-Methyloxolane (2-MeOx) as a Bio-based Solvent
A review highlights 2-methyloxolane (2-MeOx) for its potential as a sustainable, bio-based solvent for the extraction of natural products and food ingredients, compared to traditional petroleum-based solvents like hexane. This research underlines 2-MeOx's properties, including solvent power, extraction efficiency, environmental impact, and safety considerations, suggesting its viability as a green alternative for industrial applications (Rapinel et al., 2020).
Carboxylic Acids in Environmental Remediation
Environmental Behavior and Impact of Carboxylic Acids
Carboxylic acids are discussed for their environmental significance, particularly in the context of reducing Cr(VI) to Cr(III). The review outlines the detoxification processes mediated by carboxylic acids, emphasizing their role as clean reagents in environmental remediation efforts. The study discusses mechanisms of action, including the coordination with metals and electron donation abilities of carboxylic acids, highlighting their potential in treating Cr(VI)-contaminated waters and sites (Jiang et al., 2019).
Antioxidant Properties of Hydroxycinnamic Acids
Structure-Activity Relationships of Hydroxycinnamic Acids
A review focused on hydroxycinnamic acids (HCAs) examines their antioxidant properties and the structure-activity relationships (SARs) influencing their effectiveness. The study provides insights into the molecular modifications that enhance antioxidant activity, including changes to the aromatic ring and carboxylic function. This research suggests the importance of specific structural features, such as the presence of an unsaturated bond in the side chain and the catechol moiety, for the antioxidant potential of HCAs (Razzaghi-Asl et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The compound has several precautionary statements associated with it, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely, and what to do in case of exposure.
Eigenschaften
IUPAC Name |
2-methyloxolane-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(5(7)8)3-2-4-9-6;/h2-4H2,1H3,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSGYBKQWFUZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxolane-2-carboximidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981793.png)

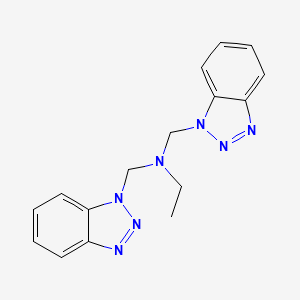
![2-[1-(3-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2981799.png)
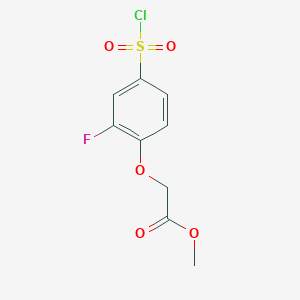
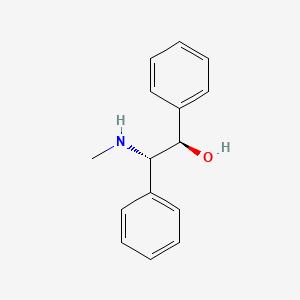
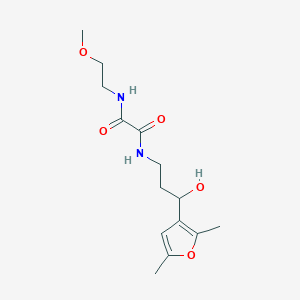
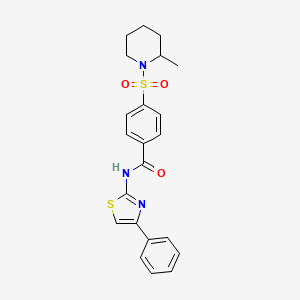
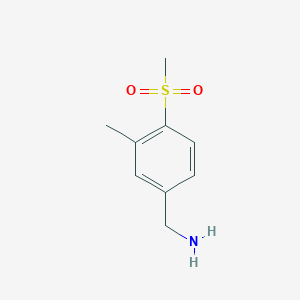
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)

![3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid](/img/structure/B2981811.png)
